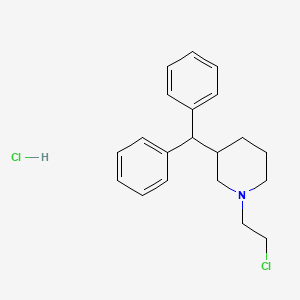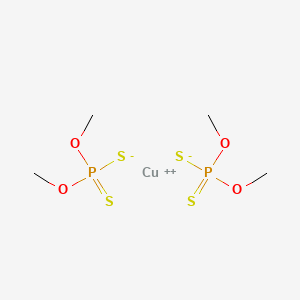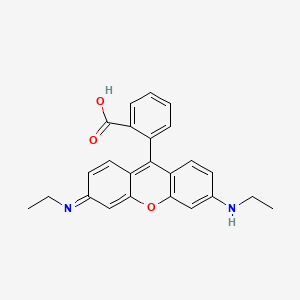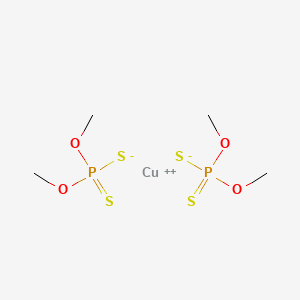
1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride, identified by the Unique Ingredient Identifier D3RD6LR4V1, is a chemical compound with the molecular formula C20H24ClN.ClH . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine with benzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, such as cancer and neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves its interaction with cellular components. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the disruption of cellular processes, including DNA replication and transcription, ultimately resulting in cell death. The molecular targets include guanine bases in DNA, where the compound forms cross-links, preventing the separation of DNA strands and inhibiting cell division .
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)azepane hydrochloride: This compound has a similar structure but with a seven-membered ring instead of a six-membered piperidine ring.
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound features a five-membered pyrrolidine ring, differing in ring size and chemical properties.
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride: This compound contains a piperazine ring with a phenyl group, offering different biological activities and applications.
The uniqueness of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
14584-04-4 |
|---|---|
Fórmula molecular |
C20H25Cl2N |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H |
Clave InChI |
QYXJARCLQLTUPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



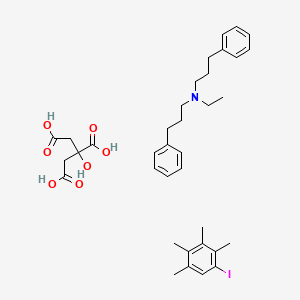

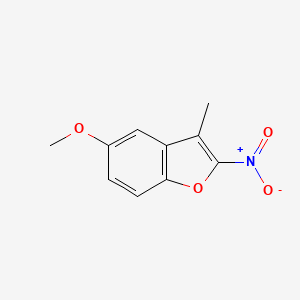
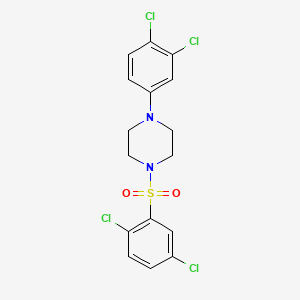


![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

